molecular formula C15H15N3O B5719468 N'-(3-phenylpropylidene)nicotinohydrazide

N'-(3-phenylpropylidene)nicotinohydrazide

Cat. No. B5719468
M. Wt: 253.30 g/mol
InChI Key: AREQQQXTLHSTBW-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-phenylpropylidene)nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also referred to as 3-phenylpropylidene)-2-(pyridin-4-yl)hydrazinecarboxamide. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and methanol. The compound has shown promising results in various studies, and its synthesis method is relatively simple.

Mechanism of Action

The exact mechanism of action of N'-(3-phenylpropylidene)nicotinohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(3-phenylpropylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in the liver and brain. The compound also reduces the levels of lipid peroxidation, a process that damages cell membranes and contributes to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-phenylpropylidene)nicotinohydrazide is its relatively simple synthesis method. The compound is also stable and can be stored for long periods without degradation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-(3-phenylpropylidene)nicotinohydrazide. One potential area of study is its role in the treatment of neurodegenerative diseases. The compound has shown a protective effect on the brain, and further research could explore its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's. Another area of study could be its potential as an anticancer agent. The compound has exhibited antitumor properties, and future studies could explore its mechanisms of action and potential for use in cancer treatment.
Conclusion:
N'-(3-phenylpropylidene)nicotinohydrazide is a chemical compound that has shown promising results in various scientific studies. Its potential therapeutic applications have made it an area of interest for researchers. The compound's synthesis method is relatively simple, and it has exhibited antitumor, anticonvulsant, and anti-inflammatory properties. Further research could explore its potential as a therapeutic agent for neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of N'-(3-phenylpropylidene)nicotinohydrazide can be achieved through the reaction of 3-phenylpropionaldehyde with nicotinic acid hydrazide in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is filtered and recrystallized from ethanol. The yield of the product is usually around 70%.

Scientific Research Applications

N'-(3-phenylpropylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anticonvulsant, and anti-inflammatory properties. The compound has also been shown to have a protective effect on the liver and brain, making it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-3-phenylpropylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(14-9-5-10-16-12-14)18-17-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-12H,4,8H2,(H,18,19)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQQQXTLHSTBW-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-phenylpropylideneamino]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.